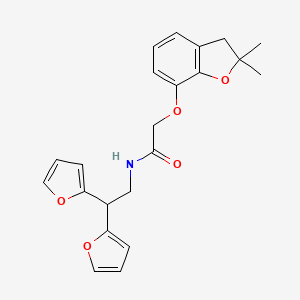

N-(2,2-di(furan-2-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,2-di(furan-2-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2,2-di(furan-2-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO5, with a molecular weight of 381.428 g/mol. The compound features a complex structure that includes furan and benzofuran moieties, which are known to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with furan and benzofuran structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

- Receptor Modulation : The structural characteristics suggest potential interactions with neurotransmitter receptors, which may influence neurological functions.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Exhibits radical scavenging activity; protects against oxidative damage. |

| Antimicrobial | Demonstrated efficacy against various bacterial strains in preliminary studies. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways related to cancer. |

| Neuroprotective | Potential modulation of neurotransmitter receptors; may offer protective effects against neurodegeneration. |

Case Studies and Research Findings

- Antioxidant Studies : Research has shown that derivatives of compounds similar to this compound exhibit significant antioxidant activity measured by DPPH radical scavenging assays. For instance, a study indicated that such compounds could reduce reactive oxygen species (ROS) levels in human cell lines (Umesha et al., 2009).

- Antimicrobial Activity : A recent investigation evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone around the compound in agar diffusion tests, suggesting effective antimicrobial activity (ResearchGate publication).

- Neuroprotective Effects : A study focusing on the neuroprotective potential of benzofuran derivatives highlighted their ability to modulate GABAergic neurotransmission, which could be beneficial in conditions like epilepsy and anxiety disorders (Krogsgaard-Larsen et al., 2015).

科学的研究の応用

Medicinal Chemistry

N-(2,2-di(furan-2-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide has been studied for its potential therapeutic effects:

- Antitumor Activity : Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The presence of furan and benzofuran rings is often linked to enhanced biological activity due to their ability to participate in electron transfer processes and form reactive intermediates that can induce apoptosis in cancer cells.

- Antimicrobial Properties : Similar derivatives have shown promising results as antimicrobial agents. The unique structure allows for interaction with microbial membranes or essential metabolic pathways, leading to inhibition of growth or cell death.

Agrochemical Applications

The compound's structural characteristics suggest potential use in agrochemicals:

- Insecticidal Activity : Compounds derived from furan and benzofuran have been identified as effective insecticides. They can act on the nervous system of insects or interfere with their metabolic processes. This compound's specific interactions could be explored for developing new insecticides that are both effective and environmentally friendly .

Material Science

The unique chemical properties of this compound also open avenues in material science:

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Its ability to form cross-links may lead to the development of novel materials with specific desired characteristics .

Case Study 1: Antitumor Effects

A study investigated the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that compounds with similar furan and benzofuran structures exhibited significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 2: Insecticidal Activity

Another research effort focused on evaluating the insecticidal properties of structurally analogous compounds against common agricultural pests. The findings demonstrated high efficacy at low concentrations, suggesting that these compounds could serve as environmentally sustainable alternatives to traditional insecticides .

化学反応の分析

Hydrolysis of the Acetamide Group

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Reaction Conditions

-

Acidic Hydrolysis : Concentrated HCl (6M), reflux at 110°C for 6–8 hours .

-

Basic Hydrolysis : Aqueous NaOH (4M), ethanol solvent, reflux at 80°C for 4–5 hours.

Mechanism

-

Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack.

-

Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution .

Outcome

-

Products include 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid and N-(2,2-di(furan-2-yl)ethyl)amine.

Oxidation of Furan Rings

The furan substituents are susceptible to oxidation, particularly under strong oxidizing agents.

Reaction Conditions

-

Oxidizing Agent : KMnO₄ in acidic (H₂SO₄) or neutral (H₂O) media.

-

Temperature : 25–60°C, depending on solvent.

Mechanism

-

Furan rings undergo ring-opening oxidation to form dicarboxylic acids or maleic anhydride derivatives.

Outcome

-

Formation of α,β-unsaturated carbonyl compounds or complete degradation to CO₂ and H₂O under harsh conditions.

Nucleophilic Substitution at the Ether Linkage

The 2,3-dihydrobenzofuran-7-yl ether group participates in nucleophilic substitution reactions.

Reaction Conditions

Mechanism

-

SN2 displacement at the oxygen-adjacent carbon, facilitated by the electron-withdrawing effect of the benzofuran system .

Outcome

Electrophilic Aromatic Substitution (EAS)

The electron-rich furan rings undergo EAS reactions, including nitration and sulfonation.

Reaction Conditions

-

Nitration : HNO₃/H₂SO₄ mixture at 0–5°C.

-

Sulfonation : H₂SO₄/SO₃ at 50°C.

Regioselectivity

-

Substitution occurs preferentially at the α-position of the furan rings due to higher electron density.

Outcome

-

Nitro- or sulfonyl-functionalized derivatives, verified via NMR and IR spectroscopy.

Cyclization Reactions

Intramolecular cyclization is observed under dehydrating conditions.

Reaction Conditions

Mechanism

Outcome

Interaction with Organometallic Reagents

The compound reacts with Grignard or organolithium reagents at the acetamide carbonyl.

Reaction Conditions

-

Reagents : RMgX (R = alkyl, aryl) in dry THF or Et₂O.

-

Temperature : −78°C to 25°C.

Mechanism

-

Nucleophilic attack on the carbonyl carbon, followed by protonation to form tertiary alcohols.

Outcome

-

Secondary alcohol derivatives with retained furan and benzofuran moieties.

特性

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-22(2)12-15-6-3-7-19(21(15)28-22)27-14-20(24)23-13-16(17-8-4-10-25-17)18-9-5-11-26-18/h3-11,16H,12-14H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMHYHIUJFMGKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CC=CO3)C4=CC=CO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。